

Liquid chromatography-mass spectrometry (LC-MS) analysis of Violanone.

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Application Notes & Protocols for LC-MS Analysis of Violanone

Audience: Researchers, scientists, and drug development professionals.

Introduction

Violanone is an isoflavonoid, a class of polyphenolic compounds found in various plants, such as Dalbergia odorifera[1]. Isoflavonoids are recognized for their potential health benefits, including antioxidant, anti-inflammatory, and anticancer properties[2][3]. The structural similarity of isoflavonoids to estrogens allows them to exert estrogenic and anti-estrogenic effects, making them a subject of interest in drug development[2]. Accurate and sensitive quantification of **Violanone** in various matrices is crucial for pharmacokinetic studies, quality control of herbal products, and understanding its biological functions.

Liquid chromatography-mass spectrometry (LC-MS) is a powerful analytical technique for the analysis of isoflavonoids due to its high selectivity, sensitivity, and ability to provide structural information[2][4]. This document provides a detailed protocol for the quantitative analysis of **Violanone** using LC-MS/MS, including sample preparation, chromatographic separation, and mass spectrometric detection.

Physicochemical Properties of Violanone



Property	Value	Reference
Molecular Formula	C17H16O6	INVALID-LINK
Monoisotopic Mass	316.0947 g/mol	INVALID-LINK
IUPAC Name	7-hydroxy-3-(3-hydroxy-2,4-dimethoxyphenyl)-2,3-dihydrochromen-4-one	INVALID-LINK

Experimental Protocols Sample Preparation

The choice of sample preparation method depends on the matrix. Below are protocols for plant material and biological fluids.

1.1. Extraction from Plant Material (e.g., Dalbergia odorifera)

This protocol is adapted from methods for extracting isoflavonoids from soybeans[5].

- Homogenization: Freeze the plant material with liquid nitrogen and grind it into a fine powder using a mortar and pestle.
- Extraction:
 - Weigh approximately 2.0 g of the powdered sample into a glass vial.
 - Add 10 mL of methanol and 2 mL of 0.1 M aqueous HCl.
 - Sonicate the mixture for 20 minutes at room temperature.
- Filtration:
 - Centrifuge the sample to pellet the solid material.
 - Filter the supernatant through a 0.45 μm PTFE syringe filter.
- Concentration:



- Evaporate the solvent under reduced pressure using a rotary evaporator.
- Reconstitute the dried extract in 2 mL of methanol or the initial mobile phase composition.
- 1.2. Extraction from Biological Fluids (e.g., Plasma or Urine)

This protocol is for the analysis of total **Violanone** (aglycone + conjugates) and is based on methods for other isoflavonoids[1][6].

- Enzymatic Hydrolysis:
 - $\circ~$ To 200 μL of the sample (urine or plasma), add 200 μL of a suitable buffer (e.g., 0.1 M acetate buffer, pH 5.0).
 - Add 20 μL of β-glucuronidase/sulfatase solution (from Helix pomatia).
 - Incubate the mixture at 37°C for 2 hours to deconjugate **Violanone** metabolites.
- Protein Precipitation & Extraction:
 - \circ Add 450 μ L of dimethylformamide (DMF) and 40 μ L of formic acid to the incubated sample to precipitate proteins.
 - Vortex the mixture for 30 seconds.
 - Centrifuge at 13,000 rpm for 15 minutes.
- Final Sample:
 - Transfer the clear supernatant to an LC-MS vial for analysis.

Liquid Chromatography Method



Parameter	Recommended Conditions	
LC System	UHPLC or HPLC system	
Column	C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.7 μm particle size)	
Mobile Phase A	Water with 0.1% formic acid	
Mobile Phase B	Acetonitrile with 0.1% formic acid	
Gradient	0-1 min: 10% B; 1-8 min: 10-90% B; 8-9 min: 90% B; 9-10 min: 10% B; 10-12 min: 10% B	
Flow Rate	0.3 mL/min	
Column Temperature	40°C	
Injection Volume	5 μL	

Note: The gradient should be optimized based on the specific column and system to ensure adequate separation of **Violanone** from other matrix components.

Mass Spectrometry Method



Parameter	Recommended Conditions	
Mass Spectrometer	Triple Quadrupole Mass Spectrometer	
Ionization Source	Electrospray Ionization (ESI)	
Polarity	Negative	
Capillary Voltage	3.0 kV	
Cone Voltage	30 V	
Source Temperature	150°C	
Desolvation Gas	Nitrogen	
Desolvation Temp.	400°C	
Desolvation Gas Flow	800 L/hr	
Collision Gas	Argon	

Multiple Reaction Monitoring (MRM) Parameters for Violanone

Analyte	Precursor Ion (m/z)	Product Ion (m/z)	Dwell Time (s)	Cone Voltage (V)	Collision Energy (eV)
Violanone (Quantifier)	315	285	0.1	30	15
Violanone (Qualifier)	315	153	0.1	30	25
Violanone (Qualifier)	315	135	0.1	30	30

Note: Cone voltage and collision energy should be optimized for the specific instrument to achieve the best sensitivity.

Data Presentation Quantitative Data Summary

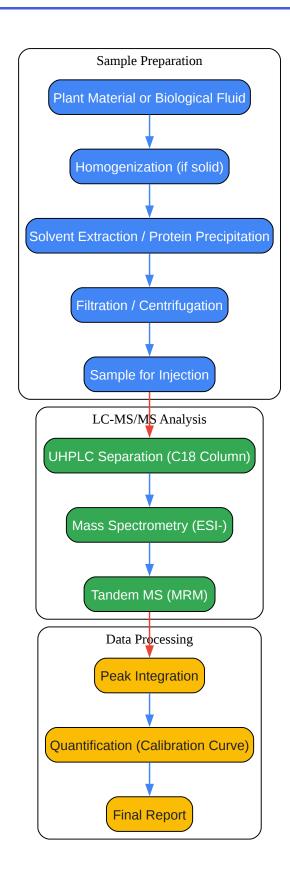


The following table summarizes the key quantitative parameters for the LC-MS/MS analysis of **Violanone**.

Parameter	Description	Value
Precursor Ion ([M-H] ⁻)	The deprotonated molecular ion of Violanone.	315 m/z
Product Ions	Characteristic fragment ions of Violanone used for identification and quantification.	285, 153, 135 m/z
Linear Range	The concentration range over which the method is linear.	1 - 1000 ng/mL (Typical for isoflavonoids)
Limit of Detection (LOD)	The lowest concentration of analyte that can be reliably detected.	~1 ng/mL (Estimated based on similar compounds)
Limit of Quantification (LOQ)	The lowest concentration of analyte that can be quantified with acceptable precision and accuracy.	~2-5 ng/mL (Estimated based on similar compounds)

Visualizations Experimental Workflow



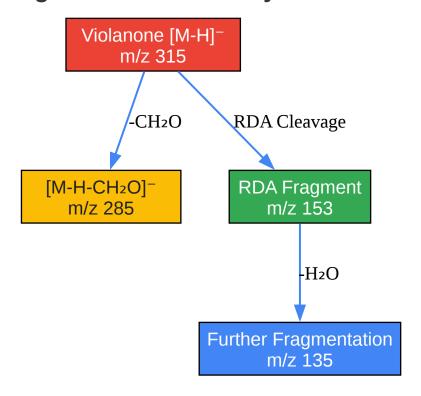


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Caption: Workflow for Violanone analysis.



Proposed Fragmentation Pathway of Violanone

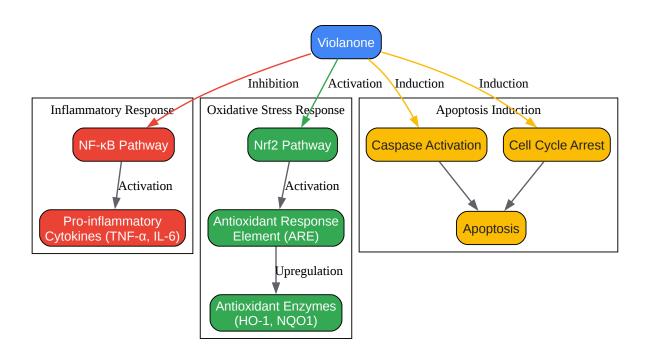


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Caption: Fragmentation of Violanone in ESI-.

Generalized Signaling Pathway for Flavonoids





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Caption: Potential signaling pathways for Violanone.

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